5'-Bromo-1',2'-dihydrospiro[cyclobutane-1,3'-indole] hydrochloride is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. The compound is classified under the category of spirocyclic compounds, which are characterized by having two or more rings that share a single atom. This particular compound is notable for its bromine substitution and its incorporation of indole and cyclobutane moieties.
The compound has several identifiers, including the Chemical Abstracts Service number 875071-97-9 and the Molecular Design Limited number MFCD13195328. Its molecular formula is CHBrN, with a molecular weight of approximately 238.09 g/mol. The IUPAC name is 5'-bromospiro[cyclobutane-1,3'-indoline]-2'-one, which reflects its structural characteristics. It is classified as a hazardous substance due to its irritant properties .
The synthesis of 5'-bromo-1',2'-dihydrospiro[cyclobutane-1,3'-indole] hydrochloride can be achieved through several methods, primarily involving cyclization reactions that form the spirocyclic structure. One common approach involves:
The detailed reaction conditions may vary depending on the specific synthetic route chosen, but these general steps outline the typical approach taken in laboratory settings .
The molecular structure of 5'-bromo-1',2'-dihydrospiro[cyclobutane-1,3'-indole] hydrochloride features a fused bicyclic system comprising a cyclobutane ring and an indole moiety. The key structural elements include:
The compound's structural representation can be summarized using its SMILES notation: O=C1NC2=C(C=C(Br)C=C2)C12CC2, which provides insight into its connectivity and functional groups .
5'-Bromo-1',2'-dihydrospiro[cyclobutane-1,3'-indole] hydrochloride can participate in various chemical reactions due to the presence of reactive functional groups:
These reactions can be harnessed for synthesizing more complex molecules or for modifying existing structures for specific applications .
The mechanism of action for 5'-bromo-1',2'-dihydrospiro[cyclobutane-1,3'-indole] hydrochloride largely depends on its interactions with biological systems. While specific studies may be limited, compounds with similar structures have been shown to exhibit:
Research indicates that such compounds may act by binding to specific receptors or enzymes, thereby altering biological processes relevant to disease states .
5'-Bromo-1',2'-dihydrospiro[cyclobutane-1,3'-indole] hydrochloride possesses several notable physical and chemical properties:
These properties influence its handling, storage, and application in laboratory settings .
The unique structural features of 5'-bromo-1',2'-dihydrospiro[cyclobutane-1,3'-indole] hydrochloride make it valuable in various scientific applications:
Spirocyclic indole derivatives represent a structurally distinctive class of heterocyclic compounds characterized by a shared spiro carbon atom connecting the indole moiety to an aliphatic or carbocyclic ring system. This three-dimensional architecture imposes significant conformational constraints, often enhancing target binding specificity in biological systems and improving metabolic stability compared to planar analogues [2] [4]. The spiro[cyclobutane-1,3'-indole] framework, exemplified by 5'-bromo-1',2'-dihydrospiro[cyclobutane-1,3'-indole] hydrochloride, occupies a critical niche within this chemical space. Its compact, strained cyclobutane ring induces unique electronic perturbations in the indole system, while the spiro-conjugation effects influence both reactivity and physicochemical properties [4]. These attributes have positioned spirocyclic indoles as privileged scaffolds in drug discovery, particularly for central nervous system (CNS) targets and anticancer agents, where their rigidity complements complex protein binding pockets [2]. Historically, the synthesis of such compounds presented formidable challenges due to the thermodynamic instability of spiroindolenine intermediates, which readily undergo 1,2-migration to restore aromaticity [4]. Advances in catalytic dearomatization and asymmetric synthesis now enable efficient access to these architectures, accelerating their investigation in medicinal chemistry.
The spiro[cyclobutane-1,3'-indole] core embodies a confluence of steric strain and electronic modulation that differentiates it from larger-ring analogues. The cyclobutane ring’s high ring strain energy (~110 kJ/mol) imposes significant torsional barriers, locking the indole moiety in a perpendicular orientation relative to the spiro junction. This enforced three-dimensionality reduces conformational entropy upon target binding, often enhancing binding affinity and selectivity [4]. Comparative analysis reveals distinct advantages over other spiro systems:
Table 1: Structural and Physicochemical Comparison of Spiroindole Scaffolds
Spiro Ring System | Ring Size | Key Structural Attributes | Impact on Drug-Likeness |
---|---|---|---|
Cyclobutane | 4-membered | High ring strain; perpendicular orientation; spiro-conjugation | Enhanced binding specificity; improved metabolic stability; reduced flexibility |
Cyclopentane | 5-membered | Moderate strain; greater flexibility | Balanced conformation diversity; broader target engagement |
Oxane | 6-membered | Low strain; oxygen heteroatom | Improved solubility; H-bonding capacity |
Cyclohexane | 6-membered | Minimal strain; flexible chair conformation | Higher conformational entropy; reduced target selectivity |
The molecular architecture of 5'-bromo-1',2'-dihydrospiro[cyclobutane-1,3'-indole] hydrochloride (CAS: 304876-39-9; MF: C₁₁H₁₀BrNO·HCl; MW: 288.61 g/mol) features several pharmacologically relevant characteristics [3]: The protonated indoline nitrogen enhances water solubility and provides a hydrogen-bond donor, while the spiro-conjugated system delocalizes electron density across the indole π-system and cyclobutane σ-bonds. This electronic configuration creates a polarized molecular surface with a dipole moment of ~3.2 Debye, facilitating interactions with charged protein residues. The bromine atom at the 5'-position serves as both a steric placeholder and a synthetic handle for structural diversification. X-ray crystallographic studies of analogues reveal that the cyclobutane ring adopts a slightly puckered conformation, with C-C bond lengths (1.54–1.58 Å) intermediate between typical single and double bonds, indicative of significant bond electron delocalization [4]. These features collectively contribute to the scaffold’s prevalence in neuroactive and anticancer agents, where its compact rigidity complements sterically constrained enzymatic pockets.
The strategic incorporation of bromine at the C5' position of the spiroindoline scaffold profoundly influences both chemical behavior and biological interactions. Bromine’s electronegativity (χ = 2.96) and substantial atomic radius (114 pm) create localized steric and electronic effects that alter molecular recognition. The C-Br bond’s polarizability induces a permanent dipole moment, while its electron-withdrawing nature decreases electron density at the indoline nitrogen (pKa ~8.2 vs. ~9.5 for unsubstituted analogues), affecting protonation states under physiological conditions [5]. Bromine’s most significant role lies in its capacity for selective functionalization via cross-coupling reactions:
Bioactivity studies of brominated spiroindolines reveal distinct pharmacological profiles attributed to bromine’s steric and electronic effects:
Table 2: Biological Activities Associated with Brominated Spiroindoline Derivatives
Biological Activity | Target Engagement | Role of Bromine | Structural Requirements |
---|---|---|---|
Antitumor Effects | Tubulin polymerization inhibition; Topoisomerase II poisoning | Enhances hydrophobic binding in cleft regions; stabilizes π-stacking with aromatic residues | Spiroconjugation maintains planarity of indole pharmacophore; bromine at C5/C6 positions optimal |
Antimicrobial Action | DNA gyrase; membrane disruptors | Increases lipophilicity (clogP +0.7 vs. H); promotes membrane penetration | Small spirocycles (cyclobutane/cyclopropane) with halogen at C5' |
Neuroprotective Effects | NMDA receptor antagonism; σ-1 receptor modulation | Sterically blocks metabolic oxidation at C5; extends half-life in CNS tissues | Spiro junction prevents planarity; bromine reduces CYP-mediated metabolism |
The hydrochloride salt form of 5'-bromo-spiro[cyclobutane-1,3'-indole] enhances crystallinity and bioavailability, with the protonated indoline nitrogen forming stable ionic lattices that improve thermal stability (decomposition point >220°C) and dissolution kinetics [3] [5]. This combination of reactivity and bioactivity modulation establishes brominated spiroindolines as versatile intermediates for lead optimization campaigns.
The synthetic pursuit of spirocyclic indoles reflects a century-long evolution from serendipitous discoveries to sophisticated catalytic methodologies. The Pictet-Spengler reaction (1911) first provided access to tetrahydro-β-carbolines, though early attempts to isolate spiroindolenines failed due to rapid aromatization-driven 1,2-migrations [4]. For decades, the Fischer indole synthesis dominated spirocycle preparation, albeit with limited stereocontrol. The 1960s witnessed deliberate construction of spirooxindoles via Stollé-type cyclizations, yet cyclobutane-fused systems remained elusive due to ring strain and transannular tensions. A transformative breakthrough emerged in 2010 when S.-L. You’s group achieved the first catalytic asymmetric synthesis of spiroindolines using iridium-catalyzed allylic dearomatization, enabling enantioselective access to strained systems [4]. This milestone ignited intense methodological innovation:
Table 3: Evolution of Synthetic Methods for Spirocyclic Indoles
Era | Key Methodologies | Limitations | Advances for Cyclobutane Systems |
---|---|---|---|
1910s-1960s | Fischer indolization; Pictet-Spengler | Low yields; no spiro selectivity | Not accessible |
1970s-1990s | Oxidative dearomatization; Semipinacol rearrangements | Diastereocontrol issues; stoichiometric oxidants | Limited to larger rings (C5-C6) |
2000s-Present | Transition metal catalysis (Rh, Pd, Ir); Organocatalysis | Catalyst cost; functional group tolerance | [Ir]-catalyzed C3-alkylation; photoredox spirocyclization |
Modern syntheses of 5'-bromo-1',2'-dihydrospiro[cyclobutane-1,3'-indole] derivatives leverage several innovative strategies: Rhodium-catalyzed cascade cyclizations employ N-pivaloyloxylamides as nitrogen sources under mild conditions (25–60°C), enabling direct annulation with brominated alkenylanilines [2]. Palladium-catalyzed carbonylative spirocyclization of 5-bromo-2-iodoanilines with cyclobutanones constructs the spiro framework under CO atmosphere, installing versatile ester or amide functionalities [4]. Most recently, visible-light-mediated dearomatization protocols facilitate radical spirocyclization onto cyclobutane precursors, exploiting bromine’s role as a radical leaving group. These advances parallel the expanding therapeutic applications of spiroindolines—from the ergot alkaloids (e.g., bromocriptine) in neurology to synthetic spirooxindoles like MI-219 targeting MDM2-p53 interactions in oncology [2]. The unique spatial display of pharmacophores in 5'-brominated spiro[cyclobutane-1,3'-indoles] positions them as next-generation scaffolds for challenging drug targets requiring three-dimensional diversity.
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9